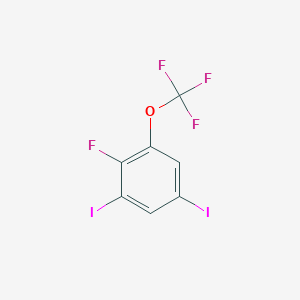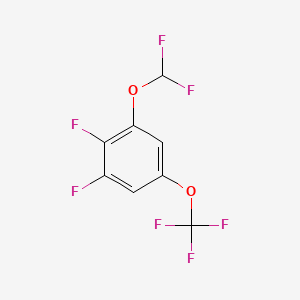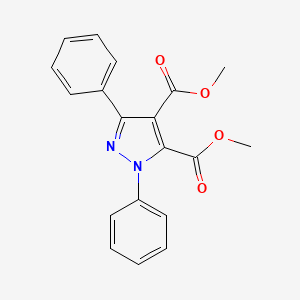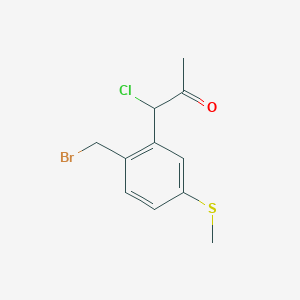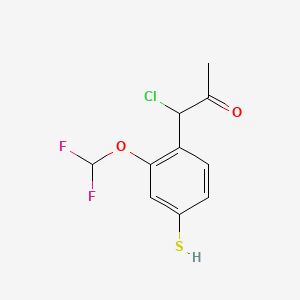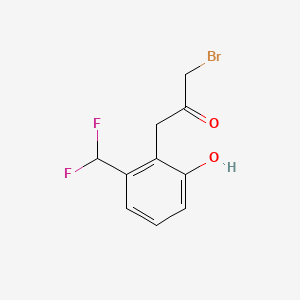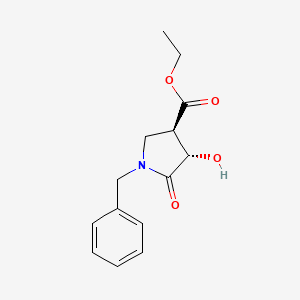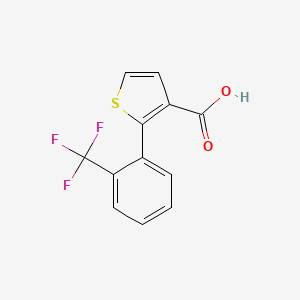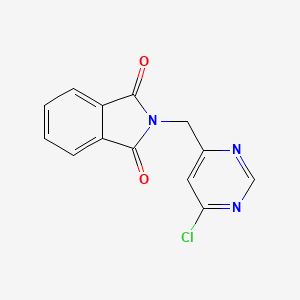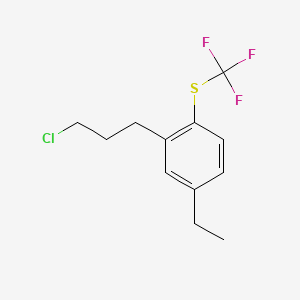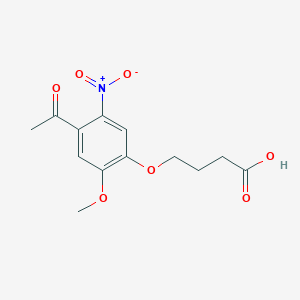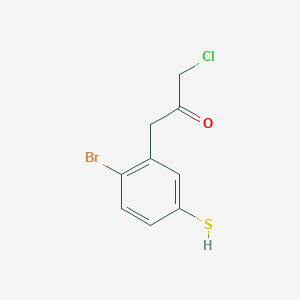
1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-2-one is a chemical compound with the molecular formula C9H8BrClOS It is characterized by the presence of bromine, chlorine, and sulfur atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-2-one typically involves the reaction of 2-bromo-5-mercaptophenol with 3-chloropropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for large-scale synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is essential for sustainable production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Azides, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-2-one involves its interaction with biological molecules through its reactive functional groups. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification. The thiol group can also participate in redox reactions, affecting cellular signaling pathways and oxidative stress responses .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one
- 1-Bromo-3-(2-bromo-5-mercaptophenyl)-2-propanone
Comparison: 1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-2-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and biological research due to its versatile functional groups .
Eigenschaften
Molekularformel |
C9H8BrClOS |
|---|---|
Molekulargewicht |
279.58 g/mol |
IUPAC-Name |
1-(2-bromo-5-sulfanylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H8BrClOS/c10-9-2-1-8(13)4-6(9)3-7(12)5-11/h1-2,4,13H,3,5H2 |
InChI-Schlüssel |
JOZBTFTVTDDBSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S)CC(=O)CCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


